molecular formula C12H18ClN B1358518 4-Phenylazepane hydrochloride CAS No. 7500-40-5

4-Phenylazepane hydrochloride

Cat. No.: B1358518
CAS No.: 7500-40-5
M. Wt: 211.73 g/mol
InChI Key: AZUFAMJWMHXXST-UHFFFAOYSA-N
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Description

4-Phenylazepane hydrochloride is a chemical compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . It is also known as phenazepane hydrochloride. This compound is part of the azepane family, which are seven-membered nitrogen-containing heterocycles. This compound is notable for its use as a base structure in a series of opioid analgesics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with hexamethyleneimine in the presence of a strong acid catalyst to form the azepane ring . The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-Phenylazepane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenylazepane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylazepane hydrochloride, particularly in its role as a precursor to opioid analgesics, involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound’s structure allows it to interact with specific molecular targets, modulating pain perception pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylpiperidine
  • Azepane
  • Ethoheptazine
  • Metheptazine
  • Proheptazine
  • Meptazinol

Uniqueness

4-Phenylazepane hydrochloride is unique due to its seven-membered ring structure, which provides distinct pharmacological properties compared to six-membered ring analogs like piperidines. Its ability to serve as a versatile precursor in the synthesis of various opioid analgesics highlights its importance in medicinal chemistry .

Properties

IUPAC Name

4-phenylazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUFAMJWMHXXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7500-40-5
Record name 1H-Azepine, hexahydro-4-phenyl-, hydrochloride (1:1)
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Record name 7500-40-5
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Record name 4-phenylazepane hydrochloride
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